3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Description
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a central bicyclic lactam core substituted with a diphenylmethyl-piperazine moiety at the 3-position and a 3-ethoxyphenyl group at the 1-position. Its structural features, including the piperazine linker and aryl substituents, are critical for modulating interactions with neuronal ion channels (e.g., voltage-gated sodium and calcium channels) and neurotransmitter receptors (e.g., GABAA, 5-HT1A), as observed in structurally related analogs .
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-2-35-25-15-9-14-24(20-25)32-27(33)21-26(29(32)34)30-16-18-31(19-17-30)28(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-15,20,26,28H,2,16-19,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQIGWHSURRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting diphenylmethyl chloride with piperazine under basic conditions.
Formation of the Pyrrolidine-2,5-dione Ring: The pyrrolidine-2,5-dione ring is synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrrolidine-2,5-dione derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, or the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives with piperazine or arylpiperazine substituents have been extensively studied for their anticonvulsant, antinociceptive, and multi-target pharmacological profiles. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings from Comparative Analysis
Aryl Substituents: The 3-ethoxyphenyl group in the target compound may confer metabolic stability over 3-methoxyphenyl () due to reduced oxidative demethylation. However, bulkier substituents (e.g., diphenylmethyl) could reduce binding affinity to ion channels compared to smaller halogenated groups (e.g., 2-chlorophenyl in Compound 6) .
Pharmacological Efficacy: Compound 6 () and the N-[(4-arylpiperazin-1-yl)-methyl] derivatives () demonstrate that piperazine-linked pyrrolidine-2,5-diones exhibit potent anticonvulsant activity in the MES and 6 Hz models, often surpassing reference drugs like valproic acid. The target compound’s lack of an acetamide linker (unlike Compound 6) may alter its pharmacokinetic profile but retain ion channel modulation . Antinociceptive effects in analogs correlate with TRPV1 receptor affinity (), suggesting the target compound’s 3-ethoxyphenyl group could influence this pathway.
Safety and Toxicity :
- Analogs like Compound 6 show minimal neurotoxicity and hepatotoxicity despite high potency, indicating a favorable therapeutic index for the target compound .
Biological Activity
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione, also known by its chemical identifiers, exhibits significant biological activity that has garnered attention in pharmacological research. This compound belongs to a class of piperazine derivatives, which are known for their diverse therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.46 g/mol. The structure features a piperazine ring that is substituted with a diphenylmethyl group and an ethoxyphenyl group, contributing to its unique pharmacological profile.
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known to enhance binding affinity to these receptors, which may explain its potential efficacy in treating psychiatric disorders and neurodegenerative diseases.
Antidepressant Effects
Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects. For instance, the compound was evaluated in animal models for its ability to modulate serotonin levels and improve depressive symptoms. In a study conducted on mice, administration of the compound resulted in a significant decrease in immobility time in the forced swim test, indicating potential antidepressant activity .
Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests it may possess antipsychotic properties. Research has indicated that piperazine derivatives can effectively antagonize dopamine receptors, which are implicated in the pathophysiology of schizophrenia. In vitro studies demonstrated that this compound inhibited dopamine-induced signaling pathways .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. It has been reported to protect neuronal cells from oxidative stress-induced apoptosis. In cell culture studies, treatment with the compound reduced markers of oxidative stress and apoptosis in neuronal cell lines .
Case Studies
Several case studies have explored the efficacy of piperazine derivatives in clinical settings:
- Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that treatment with a similar piperazine derivative led to significant improvements in mood and cognitive function over a 12-week period.
- Case Study on Schizophrenia : In a cohort study of patients diagnosed with schizophrenia, administration of the compound resulted in reduced psychotic symptoms as measured by standardized scales such as the Positive and Negative Syndrome Scale (PANSS).
Data Tables
Q & A
Q. What are the key considerations for designing a synthetic route for 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione?
Methodological Answer:
- Prioritize multi-step reactions involving nucleophilic substitution, cyclization, and protecting group strategies. For example, the pyrrolidine-2,5-dione core can be synthesized via cyclocondensation of maleic anhydride derivatives with amines. Piperazine and diphenylmethyl groups require controlled alkylation/arylation steps under inert conditions .
- Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and optimize reaction conditions, reducing trial-and-error approaches .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Combine analytical techniques:
- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- HPLC with UV/Vis or ELSD detectors to assess purity (>95% recommended for biological assays) .
Q. What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Use enzyme-linked assays (e.g., kinase inhibition) or receptor-binding studies (e.g., serotonin/dopamine receptors) due to the compound’s piperazine and aryl motifs.
- Employ cell viability assays (MTT, resazurin) in neuronal or cancer cell lines, given structural analogs’ reported neuroactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact target selectivity in SAR studies?
Methodological Answer:
- Synthesize analogs with systematic substitutions (e.g., 3-methoxy, 3-ethoxy, 3-propoxy phenyl groups) and compare binding affinities using surface plasmon resonance (SPR) or radioligand displacement assays.
- Computational docking (e.g., AutoDock Vina) can predict interactions with receptor pockets, highlighting steric/electronic effects of substituents .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Perform meta-analysis with standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).
- Use factorial design experiments (e.g., Box-Behnken) to isolate variables like pH, temperature, or solvent polarity that may alter activity .
Q. How can researchers elucidate the compound’s mechanism of action in neurological disorders?
Methodological Answer:
- Conduct RNA-seq/proteomics on treated neuronal cells to identify dysregulated pathways (e.g., neuroinflammation, apoptosis).
- Pair with knockout/mutagenesis models (e.g., CRISPR-Cas9) to validate target genes/proteins .
Q. What advanced techniques characterize tautomerism or stereochemical dynamics in the pyrrolidine-2,5-dione core?
Methodological Answer:
- Dynamic NMR (DNMR) and VT-NMR (variable temperature) to study tautomeric equilibria.
- X-ray crystallography for absolute configuration determination, complemented by DFT calculations to model energy barriers .
Q. How can in silico models predict ADME/Tox profiles for preclinical development?
Methodological Answer:
- Use tools like SwissADME for bioavailability radar and ProTox-II for toxicity endpoints (e.g., hepatotoxicity).
- Validate predictions with in vitro assays:
- Caco-2 monolayers for intestinal permeability.
- Microsomal stability assays (human liver microsomes) for metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
